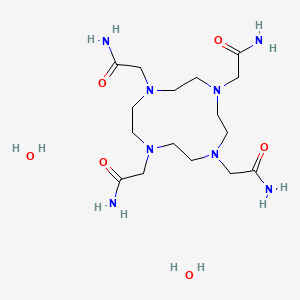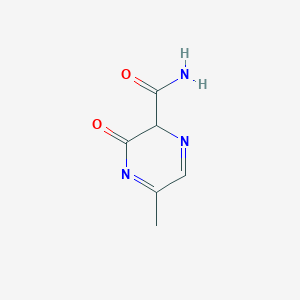
2-Pyrazinecarboxamide,3,4-dihydro-5-methyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid ist eine chemische Verbindung mit der Summenformel C6H7N3O2 und einem Molekulargewicht von 153,14 g/mol . Es ist ein weißer bis hellgelber kristalliner Feststoff, der bei Raumtemperatur stabil ist. Diese Verbindung ist durch das Vorhandensein eines Pyrazinrings und einer Carboxamidgruppe gekennzeichnet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid kann durch verschiedene organische Syntheseverfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 5-Methylpyrazin-2-carbonsäure mit einem geeigneten Amin unter dehydrierenden Bedingungen . Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Thionylchlorid oder Phosphorylchlorid, um die Bildung der Carboxamidgruppe zu erleichtern.
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab kann die Verbindung mit einem ähnlichen Ansatz synthetisiert werden, jedoch mit optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Durchflussreaktoren und automatisierte Systeme zur Kontrolle von Temperatur, Druck und Reaktionszeit umfassen .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen am Pyrazinring eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation 5-Methyl-3-oxo-2-pyrazincarbonsäure ergeben, während die Reduktion 5-Methyl-3-hydroxy-3,4-dihydropyrazin-2-carboxamid erzeugen kann .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen.
Industrie: Es wird bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methyl-3-oxo-2-pyrazinecarboxylic acid, while reduction may produce 5-methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxamide .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hydroxy-5-methyl-pyrazincarboxamid
- 6-Methyl-2-oxo-1H-pyrazin-3-carboxamid
- 3,4-Dihydro-5-methyl-3-oxo-2-pyrazincarboxamid
Einzigartigkeit
5-Methyl-3-oxo-3,4-dihydropyrazin-2-carboxamid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein sowohl eines Pyrazinrings als auch einer Carboxamidgruppe. Diese Kombination verleiht einzigartige chemische und biologische Eigenschaften, die sie für verschiedene Forschungs- und Industrieanwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
5-methyl-3-oxo-2H-pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-4(5(7)10)6(11)9-3/h2,4H,1H3,(H2,7,10) |
InChI-Schlüssel |
VFPZEGLHGOWTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(N=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinyloxy,4-carboxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-](/img/structure/B12360749.png)
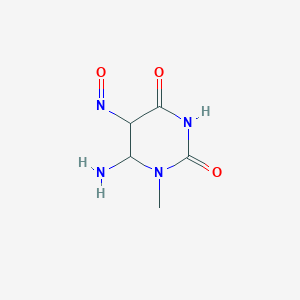
![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)



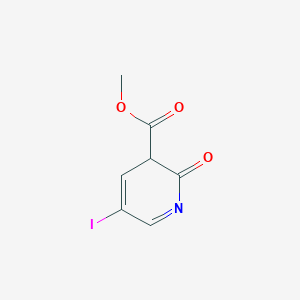
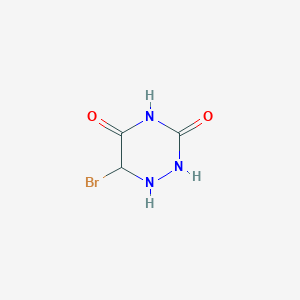
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
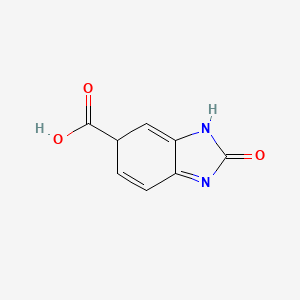
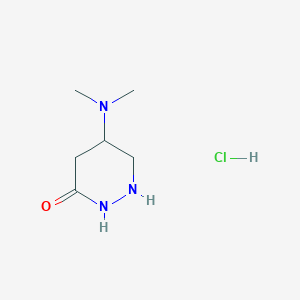
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

